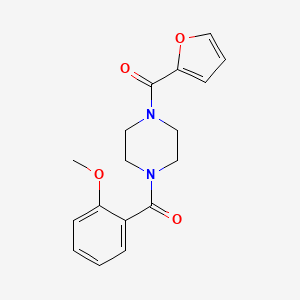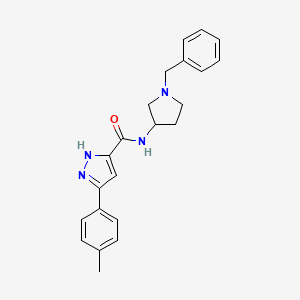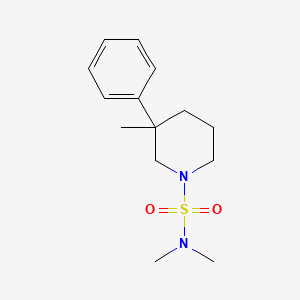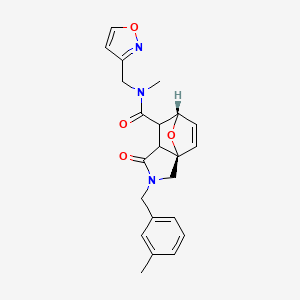
1-(2-hydroxy-5-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Tetrahydro-beta-carboline-3-carboxylic acids, including related structures, are identified in commercial foods and drinks, suggesting natural synthesis routes or formation during food processing. These compounds are often synthesized using methods that involve reactions among key precursors such as tryptophan and formaldehyde, indicating a Pictet–Spengler type condensation as a common synthetic pathway (Herraiz & Sánchez, 1997).
Molecular Structure Analysis
The molecular structure of tetrahydro-beta-carbolines, including the 1-(2-hydroxy-5-methoxyphenyl) derivative, is characterized by a fused pyridine and indole ring system. This structure is crucial for the biological activity of these compounds. Detailed structural analysis can be performed using techniques such as NMR and X-ray crystallography to establish stereochemistry and confirm molecular configurations (Griesbeck, Bondock, & Lex, 2003).
Chemical Reactions and Properties
Tetrahydro-beta-carbolines undergo various chemical reactions, including esterification, hydrolysis, and cycloaddition reactions. These reactions are essential for modifying the chemical structure and tuning the biological activity of these compounds. For example, esterification can be used to enhance the lipophilicity of the molecule, potentially increasing its bioavailability (Ikemoto et al., 2005).
Physical Properties Analysis
The physical properties of 1-(2-hydroxy-5-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid, such as solubility, melting point, and stability, are influenced by its molecular structure. The presence of hydroxy and methoxy groups can affect the compound's hydrogen bonding capability and solubility in various solvents, which are crucial for its application in research and potential therapeutic uses.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity of the carboline core, are pivotal for the compound's interaction with biological targets. The carboxylic acid group, in particular, can engage in hydrogen bonding and ionic interactions, which are significant for binding to receptors or enzymes. Understanding these properties is essential for predicting the compound's behavior in biological systems and its potential as a lead compound in drug discovery.
For more insights on this topic, references to the original research are provided:
科学的研究の応用
Antioxidant and Cytotoxicity Properties
6-Methoxytetrahydro-β-carboline derivatives demonstrate moderate antioxidant properties. These derivatives, including variants like VAN, exhibit differing levels of antioxidant activity and cytotoxicity. VAN, for instance, showed high antioxidant activity with minimal cytotoxic effects on non-tumorous cell lines, suggesting potential for antioxidant applications (Goh et al., 2015).
Bioactive Phenyl Ether Derivatives
A study identified a new phenyl ether derivative with strong antioxidant activity, highlighting the potential of similar compounds in antioxidant applications. This derivative exhibited an IC50 value close to that of ascorbic acid, a standard antioxidant (Xu et al., 2017).
Electrocatalysis
Tetra-carboxylic acid-based metal-organic frameworks (MOFs) have been utilized for electrocatalysis, indicating potential use in energy-related applications. These MOFs exhibit improved performances for hydrogen evolution reaction (HER) and oxygen evolution reaction (OER), suggesting their utility in electrochemical processes (Qiu et al., 2020).
Mass Spectrometry in Maillard Reaction
6-Methoxytetrahydro-β-carboline derivatives have been characterized using mass spectrometry, pointing to their relevance in food chemistry, particularly in understanding the Maillard reaction (Goh et al., 2015).
Anticancer Agents
Some β-carboline derivatives have shown promise as anticancer agents. For instance, certain derivatives inhibited the growth of cancer cells by inducing apoptosis, highlighting their potential in cancer therapy (Chen et al., 2015).
Presence in Foods
Various tetrahydro-beta-carboline-3-carboxylic acids, including derivatives of the compound , have been identified in foodstuffs. Their presence suggests dietary intake and potential biological effects related to food consumption (Herraiz & Sánchez, 1997).
Safety and Hazards
特性
IUPAC Name |
1-(2-hydroxy-5-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-25-10-6-7-16(22)13(8-10)18-17-12(9-15(21-18)19(23)24)11-4-2-3-5-14(11)20-17/h2-8,15,18,20-22H,9H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUHVHYSEJBVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxy-5-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-amino-3-phenyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5535505.png)
![3'-(2-thienyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5535512.png)
![methyl [4-(4-pyridinylmethyl)phenyl]carbamate](/img/structure/B5535516.png)


![4-{[(4-methylphenyl)amino]carbonyl}phenyl 4-methylbenzoate](/img/structure/B5535527.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5535532.png)

![4-methoxy-2,3-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5535559.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-ethylbutanoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5535581.png)
![5,7-dimethyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5535582.png)

![6-methyl-2-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5535595.png)